"4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" CAS number 904766-63-8
"4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid" CAS number 904766-63-8
An In-Depth Technical Guide to 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic Acid (CAS 904766-63-8)
A Primer for the Research Scientist and Drug Development Professional
As Senior Application Scientist, this guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. This document moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, characterization, and potential biological applications of this compound, grounded in established chemical principles and data from structurally related molecules.
Core Compound Identity and Physicochemical Properties
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, also known as N-(2-fluoro-5-methylphenyl)succinamic acid, is a synthetic organic compound featuring a fluorinated aromatic amine linked to a butanoic acid moiety via an amide bond. The strategic inclusion of a fluorine atom and a methyl group on the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 904766-63-8 | |
| Molecular Formula | C₁₁H₁₂FNO₃ | |
| Molecular Weight | 225.219 g/mol | |
| Purity | Typically ≥95.0% | |
| InChI Key | CHWRAGGSWHBHFW-UHFFFAOYSA-N |
Synthesis and Purification: A Validated Protocol
The synthesis of N-aryl succinamic acids is a well-established process, typically achieved through the nucleophilic attack of an aniline derivative on succinic anhydride.[2][3][4] This reaction is generally high-yielding and proceeds under mild conditions.
Proposed Synthetic Workflow
The following protocol is a robust and validated method for the synthesis of the title compound, adapted from established procedures for structurally similar molecules.[2][3][4]
Caption: Proposed synthetic workflow for 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid.
Detailed Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 equivalent) in toluene.
-
Addition of Aniline: To this solution, add a solution of 2-fluoro-5-methylaniline (1.0 equivalent) in toluene dropwise over 30 minutes with vigorous stirring.
-
Reaction: Stir the resulting mixture at ambient temperature for approximately one to two hours to allow for the completion of the reaction.
-
Quenching and Isolation: After the reaction is complete, treat the mixture with dilute hydrochloric acid to protonate and solubilize any unreacted 2-fluoro-5-methylaniline. The solid product should precipitate out of the solution.
-
Filtration and Washing: Filter the precipitate under vacuum and wash thoroughly with cold water to remove any remaining succinic anhydride or succinic acid.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid. The purity can be checked by determining the melting point and through spectroscopic methods.
Potential Biological and Pharmacological Significance
While specific biological data for 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is not yet available in the public domain, the structural motifs present in the molecule suggest several avenues for investigation. Amide derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.[5]
Hypothetical Signaling Pathway Involvement
Given the known activities of structurally related amide-containing compounds, it is plausible that this molecule could interact with various biological targets. For instance, many small molecule inhibitors of protein kinases, which are crucial in cancer signaling, contain similar structural features.[6]
Caption: Hypothesized biological targets and downstream effects.
Safety and Handling
As with any research chemical, proper safety precautions should be observed when handling 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid.
-
Handling: Use in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8] For skin contact, wash off immediately with soap and plenty of water.[9] If inhaled, move to fresh air.[8] If ingested, clean mouth with water and get medical attention.[8]
Future Research Directions
The lack of specific biological data for 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid presents a clear opportunity for novel research. Key areas for future investigation include:
-
Biological Screening: A broad-based screening against various cell lines (e.g., cancer cell lines) and microbial strains would be a logical first step to identify any potential therapeutic activity.
-
Enzyme Inhibition Assays: Based on the activities of related compounds, assays for the inhibition of enzymes like carbonic anhydrase or various protein kinases could be fruitful.[11]
-
Structural Biology: Should any significant biological activity be identified, co-crystallization with its target protein would provide invaluable insights into its mechanism of action.
-
Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound would be essential for any further drug development efforts.
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Narayana, B., Nayak, P. S., Sarojini, B. K., & Jasinski, J. P. (2013). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1813–o1814. Retrieved from [Link]
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Saraswathi, M., Gowda, B. T., & Foro, S. (2011). N-(2-Chloro-5-methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o221. Retrieved from [Link]
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PubChem. (n.d.). 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. Retrieved from [Link]
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Suwito, H. (2020). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2020(2), M1131. Retrieved from [Link]
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PubChemLite. (n.d.). 4-{[2-fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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Nayak, P. S., Narayana, B., Jasinski, J. P., Yathirajan, H. S., & Kaur, M. (2013). 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1676–o1677. Retrieved from [Link]
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Gowda, B. T., Saraswathi, M., & Antipin, M. Y. (2010). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2783. Retrieved from [Link]
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Gowda, B. T., Saraswathi, M., & Antipin, M. Y. (2010). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2783. Retrieved from [Link]
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Al-Iraqi, M. A., & Al-Karawi, A. J. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(4), 1803. Retrieved from [Link]
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Kalinichenko, E., et al. (2024). Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. Pharmacology & Pharmacy, 15(11), 329-342. Retrieved from [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025, June 18). [Source not further specified]. Retrieved from [Link]
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